4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol
Description
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol is a synthetic small molecule characterized by a benzo[g]quinoline scaffold linked to a diethylaminomethylphenol moiety via an amino bridge. The diethylaminomethylphenol group is a hallmark of Mannich base derivatives, which are known for their bioactivity in medicinal chemistry . This compound shares structural similarities with clinically relevant agents such as the antimalarial drug amodiaquine (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol), differing primarily in the substitution pattern on the quinoline ring (benzo[g]quinoline vs. 7-chloroquinoline) . Its design leverages the pharmacophoric features of both quinoline alkaloids and phenolic Mannich bases, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity .
Properties
CAS No. |
24628-49-7 |
|---|---|
Molecular Formula |
C24H25N3O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-(benzo[g]quinolin-4-ylamino)-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C24H25N3O/c1-3-27(4-2)16-19-13-20(9-10-24(19)28)26-22-11-12-25-23-15-18-8-6-5-7-17(18)14-21(22)23/h5-15,28H,3-4,16H2,1-2H3,(H,25,26) |
InChI Key |
DQIZPCGBFSLVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=CC=NC3=CC4=CC=CC=C4C=C23)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[g]quinoline: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination Reaction: The benzo[g]quinoline is then subjected to an amination reaction with 4-aminophenol under controlled conditions to form the intermediate compound.
Alkylation: The final step involves the alkylation of the intermediate with diethylamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural Analogs in Antimalarial Therapy
Amodiaquine (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol) is a direct structural analog. Key differences include:
- Quinoline Substitution: Amodiaquine features a 7-chloro substituent on the quinoline ring, whereas the target compound incorporates a benzo[g]quinoline system, which adds a fused benzene ring to the quinoline scaffold. This modification may enhance π-π stacking interactions with biological targets .
- Biological Activity: Amodiaquine inhibits autophagy-lysosomal pathways in cancer cells by blocking autophagosome-lysosome fusion .
Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE) Inhibitors
A hologram QSAR (HQSAR) study evaluated 36 derivatives of 4-[(diethylamino)methyl]phenol for AChE/BChE inhibition . Key findings:
- Substituent Effects: The position and nature of substituents on the phenol ring significantly impact inhibitory potency. For example, electron-donating groups (e.g., methoxy) at the para position enhance AChE binding affinity.
- Target Compound’s Potential: The benzo[g]quinoline moiety in the target compound introduces steric bulk and aromaticity, which may improve selectivity for AChE over BChE compared to simpler analogs .
Phenolic Mannich Bases with Modified Amino Groups
describes phenolic Mannich bases such as 2-[(diethylamino)methyl]phenyl acetate and 4-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)morpholine. Comparisons include:
- Bioavailability: Esterification of the phenol group (e.g., acetate in 2-[(diethylamino)methyl]phenyl acetate) improves lipophilicity (logP = 2.8 vs.
- Target Engagement: The morpholine ring in 4-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)morpholine confers rigidity, which may stabilize receptor interactions—a feature absent in the target compound’s flexible diethylamino group .
Metal-Binding Ligands in Coordination Chemistry
Schiff base ligands like 2-((2-(benzylamino)pyridin-3-ylimino)methyl)-5-(diethylamino)phenol (H₂L4) form stable complexes with Pd(II) and other metals . Contrasts with the target compound:
- Chelation Capacity: The imine group in H₂L4 enables bidentate coordination, whereas the target compound’s aminoquinoline and phenol groups may act as tridentate ligands, offering distinct metal-binding geometries .
- Applications : Pd(II) complexes of H₂L4 exhibit anticancer activity via DNA intercalation, suggesting that the target compound’s metal complexes could be explored for similar mechanisms .
Data Tables: Structural and Functional Comparisons
Table 1. Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
